Anhydride propionique-d10

Vue d'ensemble

Description

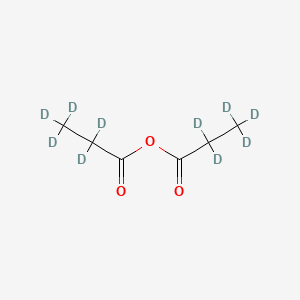

Propionic anhydride-d10 is a deuterated form of propionic anhydride, an organic compound with the formula (CD3CD2CO)2O. This compound is a colorless liquid and is widely used in organic synthesis, particularly in the production of specialty derivatives of cellulose .

Applications De Recherche Scientifique

Propionic anhydride-d10 is used extensively in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis to introduce deuterium into molecules.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in the development of deuterated drugs to improve metabolic stability.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

Propionic anhydride-d10 is a deuterated compound that is primarily used in research applications

Mode of Action

The mode of action of propionic anhydride-d10 involves its reaction with nucleophiles. In the presence of a nucleophile, the anhydride group (-CO-O-CO-) in propionic anhydride-d10 is likely to be attacked by the nucleophile, leading to the cleavage of the anhydride bond and the formation of a carboxylic acid or its derivative .

Biochemical Pathways

It’s worth noting that the products of its reactions (propionic acids or their derivatives) can participate in various biochemical pathways, including fatty acid metabolism .

Pharmacokinetics

Its distribution, metabolism, and excretion would depend on the specific biological system in which it is used .

Result of Action

The result of the action of propionic anhydride-d10 is the formation of propionic acid or its derivatives when it reacts with nucleophiles. These products can participate in various biochemical reactions, potentially influencing cellular processes .

Action Environment

The action, efficacy, and stability of propionic anhydride-d10 can be influenced by various environmental factors. These include the presence of nucleophiles, the pH of the environment, temperature, and the presence of catalysts . It’s also important to note that propionic anhydride-d10 should be stored at room temperature away from light and moisture .

Analyse Biochimique

Biochemical Properties

It is known that propionic anhydride, the non-deuterated form, is a widely used reagent in organic synthesis . It is reasonable to assume that Propionic anhydride-d10 would have similar reactivity and would interact with similar enzymes, proteins, and other biomolecules.

Cellular Effects

Studies on propionic acid, a related compound, have shown that it can disrupt endocytosis, the cell cycle, and cellular respiration in yeast cells . It is possible that Propionic anhydride-d10 could have similar effects on cells.

Temporal Effects in Laboratory Settings

Studies on the hydrolysis of propionic anhydride have shown that it can exhibit autocatalytic behavior, with the reaction rate increasing over time .

Metabolic Pathways

Propionic acid, a related compound, is known to be involved in several metabolic pathways, including the 2-methylcitrate cycle pathway (MCC), the methylmalonyl cycle pathway (MMC), and the cytosolic methyl-branched lipid synthesis pathway .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Propionic anhydride-d10 can be synthesized by the dehydration of propionic acid using ketene. The reaction is as follows: [ 2 \text{CH}_3\text{CH}_2\text{CO}_2\text{H} + \text{CH}_2=\text{C}=\text{O} \rightarrow (\text{CH}_3\text{CH}_2\text{CO})_2\text{O} + \text{CH}_3\text{CO}_2\text{H} ] In this case, the deuterated form would involve the use of deuterated propionic acid and deuterated ketene .

Industrial Production Methods

Industrial production of propionic anhydride-d10 involves the thermal dehydration of deuterated propionic acid, driving off the water by distillation. This method ensures a high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Propionic anhydride-d10 undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form deuterated propionic acid.

Alcoholysis: Reacts with alcohols to form esters.

Aminolysis: Reacts with amines to form amides.

Reduction: Can be reduced to primary alcohols using lithium aluminium hydride.

Common Reagents and Conditions

Water: For hydrolysis reactions.

Alcohols: For alcoholysis reactions.

Amines: For aminolysis reactions.

Lithium Aluminium Hydride: For reduction reactions.

Major Products Formed

Deuterated Propionic Acid: From hydrolysis.

Esters: From alcoholysis.

Amides: From aminolysis.

Primary Alcohols: From reduction.

Comparaison Avec Des Composés Similaires

Similar Compounds

Acetic Anhydride: Similar in structure but with a methyl group instead of an ethyl group.

Butanoic Anhydride: Similar but with a longer carbon chain.

Propanoyl Chloride: Similar but with a chlorine atom instead of an anhydride group.

Uniqueness

Propionic anhydride-d10 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracing in scientific studies. This makes it particularly valuable in research applications where tracking the movement and transformation of molecules is crucial .

Activité Biologique

Propionic anhydride-d10 is a deuterated form of propionic anhydride, commonly used in biological research for isotopic labeling in mass spectrometry and proteomics. The compound is significant in studies related to metabolic pathways, histone modifications, and protein interactions. This article explores the biological activity of propionic anhydride-d10, focusing on its applications, mechanisms of action, and relevant research findings.

- Chemical Formula : C6H10O3 (with deuterium substitution)

- Molecular Weight : Approximately 130.15 g/mol

- CAS Number : 870471-31-1

Propionic anhydride acts as a reagent for acylation, particularly in the derivatization of amino acids and peptides. It facilitates the introduction of propionyl groups to the N-terminal amines and lysine side chains, which is crucial for enhancing the detection sensitivity in mass spectrometry analyses. The incorporation of deuterium allows for precise quantification through isotopic labeling techniques.

1. Histone Modification

Recent studies have shown that propionic anhydride-d10 is instrumental in examining histone modifications. For example, it has been utilized to investigate the effects of propionate metabolism on histone H3 propionylation, leading to transcriptional changes that can impact cardiac function. The study demonstrated that disturbances in propionate metabolism resulted in increased acetylation at gene promoters related to contractile dysfunction .

2. Quantitative Proteomics

Propionic anhydride-d10 has been employed in quantitative proteomics to analyze protein phosphorylation states. In one study, researchers labeled peptides with d10-propionic anhydride to determine site-specific changes in phosphorylation levels in response to various treatments, such as cocaine and amphetamines . This method allows for a detailed understanding of signaling pathways and protein interactions within cellular contexts.

Case Studies

Research Findings

- Transcriptional Changes : Propionate metabolism affects gene expression through epigenetic modifications, notably histone acetylation and methylation patterns that influence cardiac health .

- Mass Spectrometry Applications : The use of d10-propionic anhydride enhances the detection capabilities in mass spectrometric analyses, allowing for more accurate quantification of post-translational modifications .

- Metabolic Pathways : Propionic acid derivatives play a role in various metabolic pathways, including energy metabolism and signaling processes that can influence cellular functions .

Propriétés

IUPAC Name |

2,2,3,3,3-pentadeuteriopropanoyl 2,2,3,3,3-pentadeuteriopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-5(7)9-6(8)4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVAMUWZEOHJOQ-MWUKXHIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)OC(=O)C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20731122 | |

| Record name | (~2~H_5_)Propanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870471-31-1 | |

| Record name | (~2~H_5_)Propanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 870471-31-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.